3-Pyridin-4-ylmethyl-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Pyridin-4-ylmethyl-piperazin-2-one is a chiral compound with a piperazine ring substituted at the 3-position with a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Pyridin-4-ylmethyl-piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperazine ring.
Industrial Production Methods
Industrial production methods for ®-3-Pyridin-4-ylmethyl-piperazin-2-one often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-Pyridin-4-ylmethyl-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
®-3-Pyridin-4-ylmethyl-piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Pyridin-4-ylmethyl-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Pyridin-4-ylmethyl-piperazin-2-one: The enantiomer of the compound, which may have different biological activities.
4-Methylpiperazine: A structurally similar compound with different substituents.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
®-3-Pyridin-4-ylmethyl-piperazin-2-one is unique due to its specific chiral configuration and the presence of both a piperazine ring and a pyridine ring. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C10H13N3O/c14-10-9(12-5-6-13-10)7-8-1-3-11-4-2-8/h1-4,9,12H,5-7H2,(H,13,14) |
InChI Key |
RDODXWTXFUNYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.